molecular formula C25H30N2O4 B2616665 N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-butoxybenzamide CAS No. 921869-09-2

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-butoxybenzamide

Cat. No.: B2616665
CAS No.: 921869-09-2
M. Wt: 422.525
InChI Key: QAJLBPFRVGOHSV-UHFFFAOYSA-N
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Description

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-butoxybenzamide is a complex organic compound with a unique structure that includes an oxazepine ring fused to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-butoxybenzamide typically involves multiple steps. One common approach starts with the preparation of the oxazepine ring system, followed by functionalization to introduce the allyl and butoxybenzamide groups. Key steps may include:

    Formation of the oxazepine ring: This can be achieved through a cyclization reaction involving appropriate precursors.

    Introduction of the allyl group: This step often involves an allylation reaction using reagents such as allyl bromide.

    Attachment of the butoxybenzamide group: This can be done through an amidation reaction, where the oxazepine intermediate is reacted with 4-butoxybenzoic acid or its derivatives.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.

Chemical Reactions Analysis

Types of Reactions

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-butoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The allyl group can be oxidized to form epoxides or other oxygenated derivatives.

    Reduction: The oxazepine ring can be reduced under appropriate conditions to yield tetrahydro derivatives.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide can be used.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group can yield epoxides, while reduction of the oxazepine ring can produce tetrahydro derivatives.

Scientific Research Applications

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent, particularly in the development of drugs targeting specific biological pathways.

    Biology: It can be used as a tool compound to study the biological effects of oxazepine derivatives on cellular processes.

    Materials Science: The unique structure of this compound makes it a candidate for the development of novel materials with specific properties, such as enhanced stability or reactivity.

Mechanism of Action

The mechanism of action of N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-butoxybenzamide involves its interaction with molecular targets in biological systems. The oxazepine ring can interact with enzymes or receptors, modulating their activity. The specific pathways involved depend on the biological context and the presence of other interacting molecules.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-8-yl)-2,6-difluorobenzamide
  • N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydro-1,5-benzoxazepin-7-yl)-2-chloro-6-fluorobenzamide

Uniqueness

N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-4-butoxybenzamide is unique due to the presence of the butoxybenzamide group, which can impart distinct chemical and biological properties compared to its analogs. This uniqueness can be leveraged in the design of new compounds with tailored properties for specific applications.

Properties

IUPAC Name

4-butoxy-N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-8-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O4/c1-5-7-15-30-20-11-8-18(9-12-20)23(28)26-19-10-13-21-22(16-19)31-17-25(3,4)24(29)27(21)14-6-2/h6,8-13,16H,2,5,7,14-15,17H2,1,3-4H3,(H,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAJLBPFRVGOHSV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCOC1=CC=C(C=C1)C(=O)NC2=CC3=C(C=C2)N(C(=O)C(CO3)(C)C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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